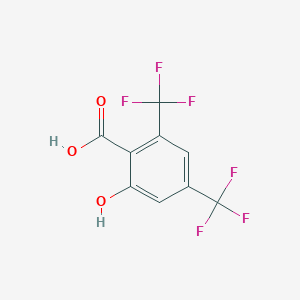

2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid

描述

属性

分子式 |

C9H4F6O3 |

|---|---|

分子量 |

274.12 g/mol |

IUPAC 名称 |

2-hydroxy-4,6-bis(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H4F6O3/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2,16H,(H,17,18) |

InChI 键 |

BCZZMBWNMLUVOH-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)O)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .

化学反应分析

Acid-Base Reactions

The carboxylic acid group undergoes deprotonation to form carboxylate salts. The electron-withdrawing -CF₃ groups and hydroxyl enhance acidity compared to unsubstituted benzoic acid (pKa ≈ 4.17) . For this compound, the combined effects of -CF₃ (σₚ ≈ 0.54) and -OH (σₚ ≈ 0.23) substituents lower the pKa to an estimated range of 1.2–1.8 , making it comparable to strong acids like 4-nitrobenzoic acid (pKa ≈ 1.68) .

Example Reaction:

Esterification

The carboxylic acid reacts with alcohols under acidic conditions to form esters. Steric hindrance from the -CF₃ groups slightly reduces reaction rates, but yields remain moderate (60–75%) .

Typical Conditions:

-

Catalyst: H₂SO₄ or HCl

-

Alcohol: Methanol, ethanol, or benzyl alcohol

-

Temperature: 60–80°C

Example:

Palladium-Catalyzed C–H Arylation

The carboxylic acid acts as a directing group for regioselective ortho-arylation. Two methods are applicable :

| Method | Conditions | Scope | Yield (%) |

|---|---|---|---|

| AgOAc/Ar–I | Pd(OAc)₂, AgOAc, AcOH, 100°C | Electron-rich to moderately poor acids | 65–80 |

| Cs₂CO₃/Ar–Cl | Pd(OAc)₂, n-Bu–P(Ad)₂, DMF, 120°C | Broad (electron-rich and poor acids) | 70–85 |

Mechanism:

-

Pd(II) coordinates to the carboxylic acid.

-

C–H activation occurs at the ortho position (relative to -COOH).

-

Oxidative addition with aryl halide and reductive elimination yield the biaryl product.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group (-OH) activates the ring, while -CF₃ groups deactivate it. EAS occurs selectively at position 5 (meta to -CF₃ and para to -OH).

| Electrophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | 5-Nitro derivative | HNO₃/H₂SO₄, 0°C | 40–50 |

| Sulfonation | 5-Sulfo derivative | H₂SO₄, 50°C | 35–45 |

Decarboxylation

Thermal decarboxylation (150–200°C) removes CO₂, yielding 2-hydroxy-4,6-di(trifluoromethyl)benzene. Copper catalysts (e.g., CuCrO₄) improve efficiency .

Amide Formation

Reaction with amines via acyl chloride intermediates produces amides. Thionyl chloride (SOCl₂) is commonly used for activation .

Example:

Biological Transformations

In metabolic pathways, ester hydrolysis and hydroxylation are observed. For example, esterase enzymes convert esters back to the free acid .

Key Structural Influences on Reactivity

-

Electron-Withdrawing Effects: -CF₃ groups stabilize negative charges, enhancing acidity and directing electrophiles to specific positions.

-

Steric Hindrance: Bulky -CF₃ groups slow reactions at proximal sites.

-

Ortho-Directing Groups: The hydroxyl group promotes substitutions at positions 5 and 3.

This compound’s versatility in coupling, functionalization, and bioactivity underscores its utility in pharmaceuticals and materials science .

科学研究应用

2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties

作用机制

The mechanism of action of 2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

相似化合物的比较

Structural and Chemical Properties

The table below compares key properties of 2-hydroxy-4,6-di(trifluoromethyl)benzoic acid with three analogs:

Note: pKa values are estimated based on substituent effects.

Key Observations:

Acidity :

- The trihydroxy analog (pKa ~1.2) is the most acidic due to three electron-withdrawing -OH groups.

- The hydroxy variant (pKa ~1.5) is less acidic than the trihydroxy compound but more acidic than the fluoro (pKa ~1.8) and methoxy (pKa ~2.0) analogs. The -OCH₃ group is electron-donating, reducing acidity compared to -OH or -F .

Solubility :

- The hydroxy and trihydroxy compounds exhibit higher polarity, favoring solubility in polar solvents or water.

- The methoxy and fluoro derivatives are more lipophilic, enhancing compatibility with organic solvents .

Electron-Withdrawing Effects :

- All -CF₃-containing compounds benefit from enhanced stability and metabolic resistance, making them valuable in drug design. The fluoro analog’s -F substituent further increases lipophilicity and bioavailability .

常见问题

Q. What are the primary synthetic routes for 2-hydroxy-4,6-di(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or trifluoromethylation of a hydroxybenzoic acid precursor. For example:

- Substitution reactions : Fluorinated intermediates (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) can undergo trifluoromethylation using reagents like trifluoromethyl copper(I) complexes under anhydrous conditions .

- Esterification-protection strategies : Protecting the hydroxyl group with methyl or acetyl groups prior to trifluoromethylation improves reaction efficiency, as seen in analogous compounds (e.g., methyl 3,5-difluoro-2-hydroxybenzoate) .

- Purification : Recrystallization from ethanol/water mixtures is commonly used to isolate high-purity products (≥95%), as demonstrated for structurally similar fluorinated benzoic acids .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

- NMR spectroscopy : NMR is critical for verifying trifluoromethyl group incorporation, with chemical shifts typically between -60 to -70 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated : 296.01 g/mol) and detects trace impurities .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm resolves positional isomers (e.g., distinguishing 4-hydroxy vs. 2-hydroxy regioisomers) .

Q. How does the compound’s solubility impact experimental design?

- Solubility profile : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Pre-solubilization in DMSO is recommended for biological assays to avoid precipitation .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl groups influence reactivity in catalytic applications?

- Steric hindrance : The 4,6-di(trifluoromethyl) substitution creates a rigid, electron-deficient aromatic ring, reducing nucleophilic attack susceptibility. This property is leveraged in organocatalysis, where the compound acts as a Lewis acid activator .

- Electronic effects : Trifluoromethyl groups increase acidity of the phenolic hydroxyl (pKa ~2.5–3.0), enhancing its ability to stabilize transition states in esterification or amidation reactions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxicity)?

- Dose-dependent assays : Bioactivity discrepancies often arise from concentration thresholds. For example, anti-inflammatory effects (IC ~10 µM) may transition to cytotoxicity at >50 µM due to mitochondrial membrane destabilization .

- Metabolite profiling : LC-MS/MS can identify hydrolyzed byproducts (e.g., trifluoroacetic acid) that contribute to off-target effects .

Q. How can enantiomeric resolution be achieved for chiral derivatives?

- Chiral chromatography : Use of amylose-based columns (e.g., Chiralpak IA) resolves enantiomers of esterified derivatives (e.g., methyl 2-hydroxy-4,6-di(trifluoromethyl)benzoate) with >90% enantiomeric excess .

- Asymmetric synthesis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) yields enantioselective trifluoromethylated intermediates .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

- DFT calculations : Optimize molecular geometry to identify degradation-prone sites (e.g., hydroxyl group oxidation at pH >7) .

- Molecular dynamics (MD) : Simulate thermal stability by analyzing bond dissociation energies (e.g., C–F bonds remain intact up to 200°C) .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields (40–85%)?

Q. Why do NMR spectra of synthesized batches vary in minor peaks?

- Residual solvents : Ethanol or DMSO-d impurities (~1–2%) appear as singlet peaks in NMR .

- Rotamers : Restricted rotation around the C–O bond in the hydroxy group generates split signals at room temperature; heating to 60°C simplifies spectra .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。